molecular formula C8H11BrN2O B12976967 Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol

Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol

Katalognummer: B12976967
Molekulargewicht: 231.09 g/mol
InChI-Schlüssel: ANYZYUZHYHEDJW-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol is a synthetic organic compound that features a cyclopentane ring substituted with a 4-bromo-1H-pyrazol-1-yl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Cyclopentane ring formation: The brominated pyrazole can be coupled with a cyclopentane derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC or Jones reagent.

    Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogenation or other reducing agents.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4), or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: The major product would be the corresponding ketone or aldehyde.

    Reduction: The major product would be the de-brominated cyclopentanol derivative.

    Substitution: The major products would be the substituted cyclopentanol derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed study through experimental and computational methods.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Rel-(1R,2R)-2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol: Similar structure with a chlorine atom instead of bromine.

    Rel-(1R,2R)-2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol: Similar structure with a methyl group instead of bromine.

    Rel-(1R,2R)-2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol: Similar structure with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol may confer unique reactivity and biological activity compared to its analogs. Bromine is a relatively large and electronegative atom, which can influence the compound’s electronic properties and interactions with other molecules.

Eigenschaften

Molekularformel

C8H11BrN2O

Molekulargewicht

231.09 g/mol

IUPAC-Name

(1R,2R)-2-(4-bromopyrazol-1-yl)cyclopentan-1-ol

InChI

InChI=1S/C8H11BrN2O/c9-6-4-10-11(5-6)7-2-1-3-8(7)12/h4-5,7-8,12H,1-3H2/t7-,8-/m1/s1

InChI-Schlüssel

ANYZYUZHYHEDJW-HTQZYQBOSA-N

Isomerische SMILES

C1C[C@H]([C@@H](C1)O)N2C=C(C=N2)Br

Kanonische SMILES

C1CC(C(C1)O)N2C=C(C=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.